molecular formula C8H13ClN2O2S B6339985 5-(Chloromethyl)-2-methanesulfonyl-1-propyl-1H-imidazole CAS No. 1221342-67-1

5-(Chloromethyl)-2-methanesulfonyl-1-propyl-1H-imidazole

Cat. No. B6339985
CAS RN: 1221342-67-1
M. Wt: 236.72 g/mol
InChI Key: WQZFWSIIRZXACS-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methanesulfonyl-1-propyl-1H-imidazole (CMSPI) is a novel chemical compound with potential applications in the fields of scientific research and laboratory experimentation. CMSPI is a member of the imidazole family, a group of compounds that are known for their versatility and wide range of uses. CMSPI has recently been identified as a promising compound for use in a variety of scientific research applications, including biochemical and physiological experiments.

Scientific Research Applications

5-(Chloromethyl)-2-methanesulfonyl-1-propyl-1H-imidazole has been identified as a promising compound for use in a variety of scientific research applications. The compound has been studied for its potential use in biochemical and physiological experiments, as well as its potential use in drug development and drug delivery. In addition, 5-(Chloromethyl)-2-methanesulfonyl-1-propyl-1H-imidazole has been studied for its potential use in the field of biotechnology, specifically in the development of new therapeutic agents and in the study of gene expression and regulation.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methanesulfonyl-1-propyl-1H-imidazole is not yet fully understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions such as iron and zinc in order to facilitate their uptake and transport within cells. In addition, 5-(Chloromethyl)-2-methanesulfonyl-1-propyl-1H-imidazole is believed to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
5-(Chloromethyl)-2-methanesulfonyl-1-propyl-1H-imidazole has been studied for its potential effects on biochemical and physiological processes. The compound has been found to have a variety of effects, including the inhibition of enzymes involved in the metabolism of lipids and proteins, the inhibition of cell proliferation, and the inhibition of cell death. In addition, 5-(Chloromethyl)-2-methanesulfonyl-1-propyl-1H-imidazole has been found to have anti-inflammatory, anti-microbial, and anti-tumor effects.

Advantages and Limitations for Lab Experiments

The use of 5-(Chloromethyl)-2-methanesulfonyl-1-propyl-1H-imidazole in laboratory experiments has a number of advantages. The compound is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. In addition, 5-(Chloromethyl)-2-methanesulfonyl-1-propyl-1H-imidazole has a wide range of potential applications in biochemical and physiological experiments. However, there are some limitations to the use of 5-(Chloromethyl)-2-methanesulfonyl-1-propyl-1H-imidazole in laboratory experiments. The compound is not water-soluble, which can limit its use in certain types of experiments. In addition, the mechanism of action of 5-(Chloromethyl)-2-methanesulfonyl-1-propyl-1H-imidazole is not yet fully understood, which can make it difficult to predict the effects of the compound on biochemical and physiological processes.

Future Directions

There are a number of potential future directions for research involving 5-(Chloromethyl)-2-methanesulfonyl-1-propyl-1H-imidazole. Further research is needed to better understand the mechanism of action of the compound and its potential effects on biochemical and physiological processes. In addition, further research is needed to determine the optimal conditions for the synthesis of 5-(Chloromethyl)-2-methanesulfonyl-1-propyl-1H-imidazole and to explore the potential applications of the compound in drug development and drug delivery. Finally, further research is needed to explore the potential use of 5-(Chloromethyl)-2-methanesulfonyl-1-propyl-1H-imidazole in biotechnology, specifically in the development of new therapeutic agents and in the study of gene expression and regulation.

Synthesis Methods

5-(Chloromethyl)-2-methanesulfonyl-1-propyl-1H-imidazole can be synthesized via a two-step process. The first step involves the reaction of 5-chloromethyl-2-methanesulfonyl-1-propyl-1H-imidazole with a strong base such as sodium hydroxide. This reaction produces the desired compound and an organic salt byproduct. The second step involves the removal of the salt byproduct with the addition of an acid, such as hydrochloric acid. This two-step process is known as an acid-base reaction and is commonly used in the synthesis of imidazole compounds.

properties

IUPAC Name

5-(chloromethyl)-2-methylsulfonyl-1-propylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O2S/c1-3-4-11-7(5-9)6-10-8(11)14(2,12)13/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZFWSIIRZXACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CN=C1S(=O)(=O)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-methanesulfonyl-1-propyl-1H-imidazole

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